
5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine
Vue d'ensemble
Description
5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine is a chemical compound with a unique structure that combines a methoxy-substituted pyridine ring and a methyl-substituted pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine typically involves the reaction of 5-methoxy-2-chloropyridine with 1-methyl-1H-pyrazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methoxy-pyridine-2-yl)-(1H-pyrazole-3-yl)-amine: Similar structure but lacks the methyl group on the pyrazole ring.
(5-Methoxy-pyridine-2-yl)-(1-methyl-1H-imidazole-3-yl)-amine: Similar structure but contains an imidazole ring instead of a pyrazole ring.
Uniqueness
5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine is unique due to the presence of both a methoxy-substituted pyridine ring and a methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
5-methoxy-N-(1-methylpyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12N4O/c1-14-6-5-10(13-14)12-9-4-3-8(15-2)7-11-9/h3-7H,1-2H3,(H,11,12,13) |
Clé InChI |
KCGHUIDZMKMGKF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)NC2=NC=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
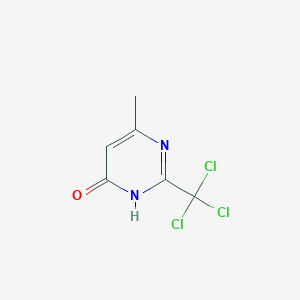
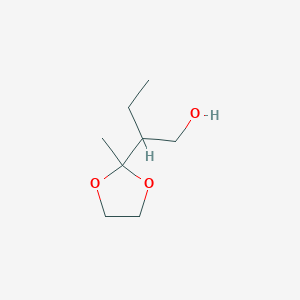
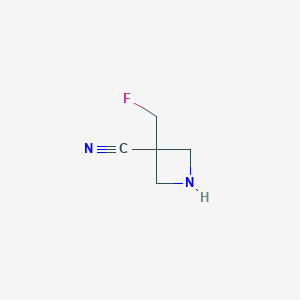
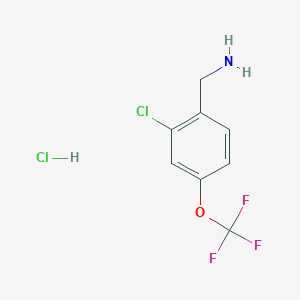
![N-{4-[(Pyrimidin-2-yl)amino]benzoyl}-L-glutamic acid](/img/structure/B8641236.png)
![4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B8641241.png)

![2-[4-(4-Morpholinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8641269.png)
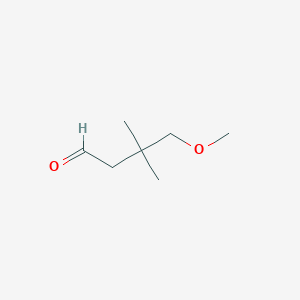
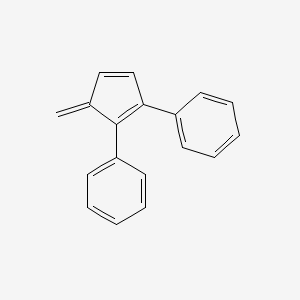
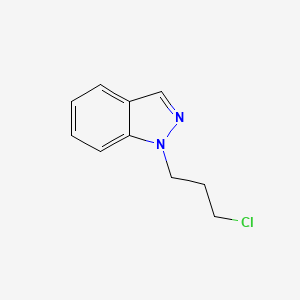
![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)

![1,6,7,8-Tetrahydro-5H-cyclopenta[d]imidazo[1,2-a]pyrimidin-5-one](/img/structure/B8641290.png)
